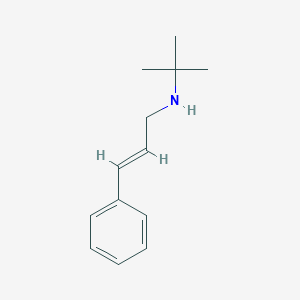

N-(tert-butyl)-N-cinnamylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.3 g/mol |

IUPAC Name |

2-methyl-N-[(E)-3-phenylprop-2-enyl]propan-2-amine |

InChI |

InChI=1S/C13H19N/c1-13(2,3)14-11-7-10-12-8-5-4-6-9-12/h4-10,14H,11H2,1-3H3/b10-7+ |

InChI Key |

TYGMNYUTGKBMIC-JXMROGBWSA-N |

SMILES |

CC(C)(C)NCC=CC1=CC=CC=C1 |

Isomeric SMILES |

CC(C)(C)NC/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)NCC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Tert Butyl N Cinnamylamine and Its Analogs

Palladium-Catalyzed Cinnamylamine (B1233655) Synthesis

Palladium catalysis provides a direct and versatile platform for the arylation of allylic systems to form cinnamylamines. The Mizoroki-Heck reaction is a cornerstone of this approach, enabling the formation of a key carbon-carbon bond. nih.govresearchgate.net Historically, these methods often required the use of N-protected allylamine (B125299) substrates to prevent side reactions and achieve acceptable selectivity. rsc.orgacs.org However, recent advancements have focused on the more atom-economical use of unprotected allylamines and cinnamylamines, leading to the development of sophisticated oxidative Heck coupling methodologies. rsc.orgrsc.org

A significant challenge in the palladium-catalyzed arylation of unprotected cinnamylamines using traditional methods with aryl iodides is the competition between the desired Mizoroki-Heck pathway and a C–H activation pathway. rsc.orgrsc.orgnsf.gov This competition often leads to mixtures of E and Z isomers, diminishing the stereochemical purity of the final product. rsc.org To overcome this, an oxidative version of the Mizoroki-Heck reaction employing aryl boronic acids has been developed, which successfully favors the formation of the desired trans-cinnamylamine products with high selectivity. rsc.orgrsc.org

The development of a highly selective oxidative Heck reaction for unprotected cinnamylamines has been achieved using a catalytic system centered on Palladium(II) acetate (B1210297) [Pd(OAc)₂]. rsc.org A key innovation was the replacement of aryl iodides with aryl boronic acids as the coupling partner. rsc.org This change allows the reaction to proceed under milder conditions, which is crucial for selectivity. rsc.org

Initial investigations into the reaction of N-tert-butylcinnamylamine with 4-ethoxycarbonylphenyl boronic acid revealed that while the standard conditions used for aryl iodides (Pd(OAc)₂ in acetic acid) gave a low yield, the product formed was exclusively the desired E-isomer. rsc.org This observation prompted a systematic optimization of the reaction parameters. The screening of various solvents, including toluene, methanol, and acetonitrile, showed that a mixture of acetic acid and water provided superior results. The reaction proceeds efficiently at ambient temperature and is open to the air, which acts as the terminal oxidant. rsc.org

The optimization process demonstrated that using 10 mol% of Pd(OAc)₂ in a 4:1 mixture of acetic acid and water at room temperature provided the highest yield (81%) and excellent stereoselectivity (>20:1 E/Z) for the synthesis of the corresponding 3-aryl-N-tert-butylcinnamylamine. rsc.org

Table 1: Optimization of the Oxidative Heck Reaction of N-(tert-butyl)-N-cinnamylamine Reaction of N-(tert-butyl)-cinnamylamine with 4-ethoxycarbonylphenyl boronic acid using 10 mol% Pd(OAc)₂ in the presence of air. Data sourced from research by Young et al. rsc.org

| Entry | Solvent (v/v) | Temperature (°C) | Yield (%) | E/Z Ratio |

|---|---|---|---|---|

| 1 | Acetic Acid | 70 | 6 | >20:1 |

| 2 | Toluene | 70 | 21 | >20:1 |

| 3 | Methanol | RT | 33 | >20:1 |

| 4 | Acetonitrile | RT | 25 | >20:1 |

| 5 | Acetic Acid/Water (4:1) | RT | 81 | >20:1 |

The proposed mechanism for the oxidative Mizoroki-Heck reaction using aryl boronic acids differs significantly from the traditional pathway involving aryl halides. It is suggested that the active catalytic species is not a simple Pd(0) or Pd(II) complex but rather palladium nanoparticles (NPs) formed in situ from the reduction of Pd(OAc)₂ by the amine substrate. rsc.org

The catalytic cycle is thought to proceed as follows:

Catalyst Formation : Pd(OAc)₂ is reduced to form allylamine-ligated palladium nanoparticles. rsc.org

Transmetallation : The aryl boronic acid undergoes ligand exchange with the palladium nanoparticle surface. rsc.org

Migratory Insertion : The C-Pd bond of the activated aryl group then undergoes insertion across the alkene of the cinnamylamine substrate, which is coordinated to the nanoparticle surface. This coordination is believed to occur at a metal center adjacent to the one involved in the insertion, avoiding a strained four-membered metallacycle. acs.org

β-Hydride Elimination : The resulting organopalladium intermediate undergoes β-hydride elimination to yield the 3,3-diarylallylamine product, which remains coordinated to the nanoparticle. rsc.org

Catalyst Regeneration : The resulting palladium-hydride species is oxidized back to its active state by molecular oxygen (from the air), with acetic acid likely facilitating this process. The functionalized amine product is then exchanged for a new substrate molecule, continuing the cycle. rsc.org

This nanoparticle-catalyzed pathway helps to explain the observed regioselectivity of the reaction. acs.org

Several reaction parameters have a profound impact on the outcome of the oxidative Heck reaction of unprotected cinnamylamines.

Temperature : Unlike reactions with aryl iodides that require elevated temperatures for the rate-determining oxidative addition step, the use of aryl boronic acids allows the reaction to proceed effectively at ambient temperature. rsc.org It was observed that the in-situ formed catalyst is sensitive to heat and its activity diminishes at higher temperatures, leading to lower yields. rsc.orgrsc.org The milder temperature is critical for suppressing the competing C-H activation pathway, which is a major contributor to the loss of stereoselectivity. rsc.org

Solvent : The choice of solvent is crucial. While various solvents can facilitate the reaction, a mixture of acetic acid and water was found to be optimal, providing the best yields. rsc.org Acetic acid also plays a role in the catalyst regeneration step. rsc.org

Coupling Partner : The switch from aryl iodides to aryl boronic acids is the most significant factor. It circumvents the need for stoichiometric silver salt additives, which are required to activate the C-I bond and sequester the iodide byproduct but can also degrade the amine substrate over time. rsc.org This change enables the use of milder conditions, which is key to achieving high E/Z selectivity. rsc.orgrsc.org

Atmosphere : The reaction is conveniently run open to the air, which serves as the terminal oxidant for catalyst regeneration, enhancing the practicality and sustainability of the method. rsc.org

A primary challenge in the functionalization of allylic systems is controlling alkene isomerization, which can lead to a mixture of constitutional isomers and stereoisomers. researchgate.net In the context of cinnamylamine synthesis via Heck-type reactions, the key to high stereoselectivity is preventing pathways that allow for E/Z isomerization of the product or the formation of cis-isomers via C-H activation.

The oxidative Heck protocol using aryl boronic acids excels in this regard. By operating at mild, ambient temperatures, the reaction conditions are not harsh enough to promote the C-H activation pathway that typically leads to cis-substituted products. rsc.org This effectively shuts down a major competing reaction, resulting in excellent E/Z selectivity, often greater than 20:1 in favor of the desired E-isomer. rsc.orgrsc.org Furthermore, under these mild, oxidative conditions, palladium-hydride isomerization, a common side reaction in many Heck couplings that can scramble the alkene position, is not observed. researchgate.net This ensures that the arylation occurs specifically at the γ-position of the cinnamylamine, preserving the integrity of the product's structure.

Prior to the development of methods for unprotected amines, the standard approach for synthesizing cinnamylamines via the Mizoroki-Heck reaction involved the use of N-protected allylamines. rsc.orgacs.org Using a protecting group, such as a tert-butoxycarbonyl (Boc) group, prevents the amine from interfering with the catalyst and allows for more predictable reactivity. researchgate.net

A well-established method involves the palladium-catalyzed Heck arylation of N-Boc-allylamine with a range of aryl bromides. researchgate.net Through extensive screening of reaction parameters—including bases, palladium pre-catalysts, ligands, and solvents—an effective system was developed. This process can deliver a wide variety of Boc-protected trans-cinnamylamines with good regio- and stereoselectivity (75–85%). researchgate.net The reaction is typically followed by a deprotection step to remove the Boc group, yielding the final, pure trans-cinnamylamine after purification purges any minor isomers formed. researchgate.net While robust and scalable, this two-step approach (protection-coupling followed by deprotection) is less step-economical than the direct methods using unprotected amines. researchgate.netrsc.org

Heck Coupling with N-Protected Allylamines as Precursors to Cinnamylamines

Methodologies for N-Boc-Allylamine in Cinnamylamine Synthesis

A prominent and effective method for synthesizing cinnamylamine precursors involves the palladium-catalyzed Heck reaction. rsc.orgresearchgate.net This reaction provides a direct route to a variety of N-Boc-protected cinnamylamines by coupling N-Boc-allylamine with aryl halides or arenediazonium salts. rsc.orgresearchgate.net The use of arenediazonium salts, for instance, is advantageous due to their high reactivity under mild, phosphine-free conditions. rsc.org

A scalable synthesis has been developed using commercially available aryl bromides and N-Boc-allylamine. researchgate.net Extensive screening of reaction parameters—including bases, palladium pre-catalysts, ligands, and solvents—has led to optimized conditions that deliver a wide range of Boc-protected trans-cinnamylamines with high stereoselectivity. researchgate.net The reaction generally favors the formation of the thermodynamically more stable E (trans) isomer. researchgate.net

The reaction of arenediazonium tetrafluoroborates with N,N-(Boc)₂ allylamine, catalyzed by palladium, serves as a versatile method for producing cinnamylamines. rsc.orgrsc.org This approach tolerates a variety of functional groups on the aromatic ring, including chloro, bromo, and iodo substituents. rsc.org

Table 1: Heck Reaction for Synthesis of N-Boc-Cinnamylamine Analogs

| Aryl Source | Catalyst / Ligand | Base | Solvent | Product Yield | Reference |

| 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Cyclopentyl methyl ether | 95% | researchgate.net |

| 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Cyclopentyl methyl ether | 93% | researchgate.net |

| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Cyclopentyl methyl ether | 91% | researchgate.net |

| Benzenediazonium tetrafluoroborate | Pd(OAc)₂ | CaCO₃ | Methanol | 81% | rsc.org |

| 4-Chlorobenzenediazonium tetrafluoroborate | Pd(OAc)₂ | CaCO₃ | Methanol | 85% | rsc.org |

Deprotection Strategies for Accessing Unprotected N-Cinnamylamines

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability towards catalytic hydrogenation and basic conditions. semanticscholar.org Its removal is a critical step in the synthesis of the final unprotected cinnamylamines. researchgate.netsemanticscholar.org

A variety of deprotection strategies have been developed. Traditional methods often employ strong acidic conditions. semanticscholar.orgjk-sci.com These include:

Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). semanticscholar.orgjk-sci.com

Hydrogen chloride (HCl) in solvents like ethyl acetate (EtOAc). semanticscholar.org

Sulfuric acid (H₂SO₄) or sulfonic acids (TsOH, MsOH). semanticscholar.org

Lewis acids such as TiCl₄, SnCl₄, and ZnBr₂. semanticscholar.orgjk-sci.com

More recent and environmentally conscious methods have emerged. A simple and efficient eco-friendly protocol involves heating the N-Boc protected amine in water at reflux temperatures (90-100 °C). semanticscholar.org This catalyst-free method achieves selective removal of the N-Boc group in excellent yields without the need for additional, often harsh, reagents. semanticscholar.org

Thermal deprotection in a continuous flow system offers another advanced strategy. nih.gov This method can be performed without an acid catalyst and allows for selective deprotection through precise temperature control, which is useful when multiple protecting groups are present in a molecule. nih.gov

Following the Heck reaction, the crude mixture containing the Boc-protected cinnamylamine can be directly subjected to deprotection conditions, such as treatment with HCl in isopropanol, to isolate the desired trans-cinnamylamine salt. researchgate.net

Hydrogenation Reactions Involving this compound

Side-Reactions During Imine Hydrogenation Leading to Alkene Reduction

The synthesis of this compound can be envisioned via the hydrogenation of the corresponding imine, N-cinnamylidene-tert-butylamine. However, a significant challenge in this approach is the potential for non-selective reduction. The hydrogenation of conjugated systems containing both a C=N and a C=C bond often leads to the reduction of both unsaturated functionalities. rsc.orgscispace.com

This side-reaction was observed during the hydrogenation of an N-benzylidene-tert-butylamine derivative containing a cinnamyl group, catalyzed by a hexacoordinated tin complex. rsc.org Under the reaction conditions (50 bar H₂, 180 °C), the desired product, this compound, was obtained in only a 10% yield. rsc.org The major reaction pathway was the simultaneous hydrogenation of the imine and the alkene moiety, resulting in the fully saturated alkylamine. rsc.org This demonstrates that the C=C bond in the cinnamyl group is susceptible to reduction under conditions designed for imine hydrogenation. rsc.orgscispace.com

Catalytic Systems and Conditions Affecting Alkene Hydrogenation in this compound

Controlling the selective hydrogenation of the imine double bond in the presence of an alkene double bond is a well-known challenge in catalysis. scispace.commdpi.com The C=C bond is generally more susceptible to catalytic hydrogenation than the C=N bond. mdpi.com The choice of catalyst, support, and reaction conditions plays a crucial role in directing the selectivity of the reaction.

Noble metals are commonly used for hydrogenation, with their selectivity varying. For the related hydrogenation of cinnamaldehyde (B126680), the selectivity towards the unsaturated alcohol (reduction of C=O over C=C) generally follows the order: Os > Ir > Pt > Ru > Rh > Pd. mdpi.com This suggests that palladium (Pd) catalysts, while highly active, tend to favor C=C bond hydrogenation. mdpi.comlibretexts.org Indeed, standard Pd/C catalysts are so effective at reducing both C=C and C=C bonds that isolating the alkene intermediate from an alkyne hydrogenation is not possible without a "poisoned" catalyst like Lindlar's catalyst. libretexts.org

For imine hydrogenation, various catalytic systems have been explored:

Tin-based Catalysts: While active for imine hydrogenation, certain tin complexes have shown poor selectivity, leading to significant alkene reduction in cinnamyl systems. rsc.org

Platinum (Pt) Catalysts: Pt catalysts, particularly on supports like silica (B1680970) (SiO₂), have been used for selective hydrogenation. In a continuous flow reactor, a Pt/SiO₂ catalyst showed high selectivity (90%) for the C=O group in cinnamaldehyde, suggesting its potential for selective C=N hydrogenation under optimized conditions. researchgate.net

Rhodium (Rh) Catalysts: Rh catalysts have shown excellent activity for the hydrogenation of nitriles to secondary imines. researchgate.net

Nickel (Ni) and Nickel-Iron (Ni-Fe) Catalysts: Non-noble metal catalysts are of increasing interest. Ni-Fe alloys supported on silica have demonstrated high activity and selectivity in the hydrogenation of various nitriles, including cinnamonitrile. mdpi.com The addition of iron to nickel can enhance selectivity by modifying the electronic properties and the number of active sites available for hydrogen chemisorption. mdpi.com

The use of specific additives or basic conditions can also suppress side reactions and enhance selectivity towards the desired amine. bme.huresearchgate.net For instance, the acidity of the catalyst support can promote condensation side-reactions, while basic supports or additives can lead to higher selectivity for the primary amine during nitrile hydrogenation. bme.hu

Table 2: Catalytic Systems for Hydrogenation of Related Unsaturated Compounds

| Substrate | Catalyst System | Key Finding | Reference |

| N-cinnamylidene-tert-butylamine analog | Hexacoordinated tin complex | Low selectivity; significant alkene reduction observed. | rsc.org |

| Cinnamaldehyde | Pt/SiO₂ (in flow reactor) | High selectivity (90%) to cinnamyl alcohol (C=O reduction). | researchgate.net |

| Cinnamonitrile | 20 wt% Ni₇₅Fe₂₅/SiO₂ | Effective for C≡N hydrogenation. | mdpi.com |

| Benzonitrile | Rh nanoparticles | Excellent activity for hydrogenation to secondary imine. | researchgate.net |

| Cinnamaldehyde | Pd-based catalysts | Generally favors C=C bond hydrogenation over C=O. | mdpi.com |

Chemical Reactivity and Transformation Studies of N Tert Butyl N Cinnamylamine

Functionalization of the Olefinic Moiety

The olefinic C=C double bond in N-(tert-butyl)-N-cinnamylamine is a key site for chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Stereoselective Alkene Elaboration in this compound Derivatives

The stereochemical outcome of reactions involving the alkene in cinnamylamines is a critical aspect of their synthetic utility. Palladium-catalyzed reactions have been a primary focus for achieving stereoselective functionalization.

In the context of Mizoroki-Heck reactions, which couple allylamines with aryl halides or their equivalents, the stereoselectivity is highly dependent on the reaction conditions and the specific catalytic system employed. For instance, the oxidative Heck reaction of N-tert-butylcinnamylamine with 4-ethoxycarbonylphenyl boronic acid, using a Pd(OAc)₂ catalyst, exclusively yielded the E-isomer, although in a low yield under initial conditions. rsc.org This highlights the potential for high stereoselectivity.

However, achieving control over stereochemistry can be challenging. Palladium-catalyzed functionalization of allylamines can lead to a mixture of cis and trans products due to competing Heck and C-H activation pathways. researchgate.net The in situ formation of palladium nanoparticles often favors the formation of the trans-substituted product. researchgate.netchemrxiv.org To address this, methods using mono-protected amino acid (MPAA) ligands have been developed to prevent catalyst aggregation and enable the selective synthesis of cis-arylated allylamines. researchgate.netchemrxiv.org

Furthermore, the nature of the directing group in palladium-catalyzed arylations can dictate the stereoselectivity. While many Heck-type arylations of allylamines yield E-cinnamylamines, the use of a picolinamide (B142947) directing group has been shown to be Z-selective. acs.org

Control of β-Hydride Elimination in Allylamine (B125299) Substrates

Beta-hydride elimination is a common and often competing reaction pathway in organometallic chemistry, particularly in palladium-catalyzed reactions of substrates containing β-hydrogens. numberanalytics.com This process involves the transfer of a hydrogen atom from the beta-carbon of a ligand to the metal center, resulting in the formation of a metal-hydride and an alkene. numberanalytics.com

In the context of this compound transformations, controlling β-hydride elimination is crucial for achieving the desired product. The mechanism of palladium-catalyzed arylation often involves a directed insertion followed by β-hydride elimination to yield the final arylated product. chemrxiv.org The rate of cyclopalladation can be accelerated to prevent competing β-hydride elimination. researchgate.netchemrxiv.org

The choice of reaction conditions and ligands plays a significant role in managing this elimination pathway. For example, in the oxidative Mizoroki-Heck reaction, the formation of a palladium-hydride intermediate is a key step, which is then oxidized to regenerate the catalyst. rsc.org The use of specific substrates can also influence the outcome. For instance, when a 3-(phenethyl)-substituted allylamine was used in a Mizoroki-Heck reaction, complete control of β-hydride elimination was observed, leading to the formation of the β,γ-unsaturated allylamine product. rsc.orgrsc.org

Arylation and Substituent Effects on Reactivity

The introduction of aryl groups onto the cinnamylamine (B1233655) scaffold is a key strategy for synthesizing 3,3-diarylallylamines, a class of compounds with significant biological relevance. nih.gov

Regioselective Arylation Pathways and Product Distribution

Palladium-catalyzed reactions have been instrumental in the regioselective arylation of unprotected allylamines like this compound. nih.govnih.gov These methods allow for the direct diarylation of terminal allylamines or the arylation of cinnamylamines to produce a diverse range of 3,3-diarylallylamine products. nih.govnih.gov

The regioselectivity of these arylations can be influenced by the choice of catalyst and directing groups. For instance, palladium(II)-catalyzed, picolinamide-assisted γ-C(sp²)–H activation leads to the Z-selective γ-arylation of allylamines. acs.org In contrast, oxidative Heck coupling using aryl iodides in the presence of CO₂ as a transient directing group can achieve stereospecific and regioselective oxidative arylation of primary and secondary allylamines. chemrxiv.org

A proposed mechanism for the Mizoroki-Heck reaction using aryl boronic acids involves the formation of palladium nanoparticles that act as the active catalyst. rsc.org This is followed by transmetallation with the activated aryl boronic acid, insertion across the alkene, and subsequent β-hydride elimination to yield the arylated product. rsc.org

Substrate Scope and Tolerated Functional Groups in this compound Transformations

The versatility of arylation reactions on cinnamylamine substrates is demonstrated by the broad range of tolerated functional groups on both the cinnamylamine and the aryl partner.

Using N-tert-butylcinnamylamine as a model substrate, various aryl iodides with electron-deficient substituents have been successfully incorporated. chemrxiv.orgnih.gov These include arenes bearing ketones, aldehydes, and primary amides. chemrxiv.orgnih.gov Electron-rich groups are also tolerated in these transformations. nih.gov

The scope of the amine substrate is also broad, encompassing a variety of branched and linear alkyl substituents on the nitrogen atom. chemrxiv.org This includes secondary amines with α-tertiary, α-secondary, and α-primary aliphatic substituents. rsc.org Even sterically demanding substrates like a bornylamine derivative have been shown to be viable. rsc.org

The following table summarizes the substrate scope for the γ-arylation of cinnamylamines using aryl iodides.

| Aryl Iodide Substituent | Product | Yield (%) | E/Z Ratio |

| 4-Acetyl | 2k | 75 | >20:1 |

| 4-Formyl | 2l | 68 | >20:1 |

| 4-Cyano (hydrolyzed) | 2n | 55 | >20:1 |

| 4-Trifluoromethyl | 2a | 85 | >20:1 |

| 4-Fluoro | - | - | - |

| 4-Bromo | - | - | - |

| 3,5-bis(Trifluoromethyl) | - | - | - |

Data derived from studies on the palladium-catalyzed γ-arylation of cinnamylamines. chemrxiv.orgnih.gov

Similarly, the oxidative Mizoroki-Heck reaction using aryl boronic acids has demonstrated a wide substrate scope.

| Amine Substrate | Product | Yield (%) | E/Z Ratio |

| N-tert-butylcinnamylamine | 1a | 85 | >20:1 |

| N-isopropylcinnamylamine | 2b | 78 | >20:1 |

| N-cyclohexylcinnamylamine | 2c | 81 | >20:1 |

| N-(4,4-dimethylamino)cinnamylamine | 2o | 55 | 1.5:1 |

Data from the oxidative Mizoroki-Heck reaction of cinnamylamines. rsc.orgrsc.org

Stability and Degradation Pathways of this compound

The stability of this compound and its derivatives is a crucial factor in their synthesis and application. Under certain reaction conditions, degradation can occur, impacting the yield and purity of the desired products.

For instance, in palladium-catalyzed arylation reactions using aryl iodides, elevated temperatures were often necessary, which could lead to the decomposition of sensitive substrates like N-tert-butyl-(4,4-dimethylamino)cinnamylamine. rsc.org The use of stoichiometric silver salts in these reactions was also found to degrade the amine substrate over time. rsc.org Milder reaction conditions, such as those employed in the oxidative Heck reaction with aryl boronic acids, have been shown to mitigate this decomposition, allowing for the successful functionalization of previously unstable substrates. rsc.orgrsc.org

In some cases, one stereoisomer of the starting material may be more prone to degradation under the reaction conditions. It has been observed that the Z-isomer of N-tert-butylcinnamylamine can decompose fully during a reaction without forming the desired arylated product, while the E-isomer proceeds to the product. nih.gov This differential stability can lead to a kinetic resolution where one isomer reacts productively and the other is degraded. nih.gov The primary degradation products observed in such cases can include α-methylcinnamaldehyde and the homo-coupling product of the aryl boronic acid. nih.gov

Thermal and Catalytic Decomposition Observations

This compound, as a derivative of cinnamylamine, is generally considered to be stable under standard temperature and pressure conditions. Cinnamylamine itself is a liquid at room temperature and is stable under these conditions. solubilityofthings.com However, the introduction of the bulky tert-butyl group on the nitrogen atom and the presence of a carbon-carbon double bond in the cinnamyl moiety can influence its reactivity, particularly at elevated temperatures or in the presence of catalysts.

Catalytically, palladium complexes are often used in reactions involving cinnamylamines. These conditions can lead to desired transformations, but can also promote decomposition if not carefully controlled. For example, the choice of solvent and temperature is critical. In one study, moving to milder conditions (25-40 °C) improved the yield of a Mizoroki-Heck reaction involving N-tert-butylcinnamylamine, suggesting that higher temperatures may contribute to degradation pathways that lower the efficiency of the desired reaction. researchgate.net

Impact of Substituents on Compound Stability

The stability of this compound can be significantly influenced by the presence of additional substituents on the aromatic ring or the cinnamyl chain. The electronic and steric properties of these substituents can either stabilize or destabilize the molecule.

A notable observation comes from studies of the Mizoroki-Heck reaction, where a substituted analogue, N-tert-butyl-(4,4-dimethylamino)cinnamylamine, was found to readily decompose at the high temperatures used in the reaction conditions. researchgate.net The presence of the electron-donating dimethylamino group at the para-position of the phenyl ring appears to decrease the thermal stability of the compound compared to the unsubstituted N-tert-butylcinnamylamine. This suggests that electron-donating groups may destabilize the molecule, possibly by altering the electron density of the conjugated system and making it more susceptible to degradation at elevated temperatures.

Conversely, the introduction of electron-withdrawing groups on the phenyl ring can also impact stability and reactivity, although specific decomposition studies on such derivatives of this compound are not prevalent. General principles of organic chemistry suggest that electron-withdrawing groups would alter the reactivity of the aromatic ring and the double bond, which could in turn affect the compound's stability under thermal or catalytic stress. nih.gov However, without specific experimental data, these effects remain speculative for this particular compound.

The nature of the substituent on the nitrogen atom is also critical. The tert-butyl group is known for providing steric hindrance, which can enhance metabolic stability in some contexts but may also influence the molecule's susceptibility to certain chemical transformations.

Advanced Spectroscopic Characterization of N Tert Butyl N Cinnamylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the molecular framework, connectivity, and stereochemistry.

The synthesis of N-(tert-butyl)-N-cinnamylamine and its analogues can result in a mixture of geometric isomers, specifically the E (entgegen) and Z (zusammen) isomers, which differ in the spatial arrangement of substituents around the carbon-carbon double bond. ¹H NMR spectroscopy is a powerful tool for quantifying the ratio of these isomers. wpmucdn.com

The differentiation between E and Z isomers is often accomplished by examining the signals of the vinylic protons. wpmucdn.com The coupling constant (J-value) between these protons is typically larger for the E isomer (usually in the range of 12-18 Hz) compared to the Z isomer (usually 7-12 Hz). wpmucdn.com By integrating the signals corresponding to a specific proton in both the E and Z isomers, their relative ratio in the product mixture can be accurately determined. wpmucdn.com

For instance, in studies of related substituted this compound products, researchers have successfully determined E/Z ratios by comparing the integrals of characteristic NMR signals. rsc.org In some syntheses, ratios have been observed from 14:1 to over 20:1 in favor of the E isomer, while in other cases, the product was found to be "E-exclusive". rsc.org The distinct chemical environments of the isomers lead to separate, quantifiable peaks for groups like the tert-butyl protons, providing another method to confirm the isomeric ratio. wpmucdn.com For example, the tert-butyl singlet for the major (E) isomer will be significantly larger than the corresponding singlet for the minor (Z) isomer. wpmucdn.com

Both ¹H and ¹³C NMR are used to confirm that the correct molecular structure of this compound has been synthesized. Each unique proton and carbon atom in the molecule produces a distinct signal in the respective NMR spectrum, and the position of this signal (chemical shift, δ) is indicative of its electronic environment. bhu.ac.innetlify.app

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a typical (E)-N-(tert-butyl)-N-cinnamylamine derivative, the aromatic protons of the cinnamyl group appear as multiplets in the downfield region, generally between 7.1 and 7.6 ppm. The vinylic protons on the double bond typically present as a triplet or doublet of triplets around 6.1-6.4 ppm. The allylic protons (CH₂) adjacent to the nitrogen atom show a doublet around 3.2-3.4 ppm, and the nine equivalent protons of the tert-butyl group produce a characteristic sharp singlet further upfield, typically around 1.0-1.1 ppm. rsc.org

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. bhu.ac.in For a derivative like (E)-4-(3-(tert-Butylamino)-1-phenylprop-1-en-1-yl)benzonitrile, the aromatic and vinylic carbons resonate in the downfield region (δ 110-150 ppm). rsc.org The carbon of the nitrile group (CN) appears even further downfield. rsc.org The carbons of the aliphatic portion of the molecule, such as the allylic CH₂ and the quaternary and methyl carbons of the tert-butyl group, appear in the upfield region of the spectrum (δ 29-51 ppm). rsc.org

The following tables summarize typical chemical shift ranges observed for derivatives of this compound.

Table 1: Representative ¹H NMR Spectral Data for (E)-N-(tert-butyl)-N-cinnamylamine Derivatives

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity | Representative Compound |

|---|---|---|---|

| Aromatic Protons | 7.14 - 7.53 | m | (E)-4-(3-(tert-Butylamino)-1-phenylprop-1-en-1-yl)benzonitrile rsc.org |

| Vinylic Proton | 6.29 | t | (E)-4-(3-(tert-Butylamino)-1-phenylprop-1-en-1-yl)benzonitrile rsc.org |

| Allylic Protons (-CH₂-N) | 3.26 | d | (E)-4-(3-(tert-Butylamino)-1-phenylprop-1-en-1-yl)benzonitrile rsc.org |

Abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet.

Table 2: Representative ¹³C NMR Spectral Data for (E)-N-(tert-butyl)-N-cinnamylamine Derivatives

| Carbon Atom | Chemical Shift (δ) in ppm | Representative Compound |

|---|---|---|

| Aromatic/Vinylic Carbons | 110.6 - 146.7 | (E)-4-(3-(tert-Butylamino)-1-phenylprop-1-en-1-yl)benzonitrile rsc.org |

| Allylic Carbon (-CH₂-N) | 42.0 | (E)-4-(3-(tert-Butylamino)-1-phenylprop-1-en-1-yl)benzonitrile rsc.org |

| tert-Butyl Quaternary Carbon | 50.7 | (E)-4-(3-(tert-Butylamino)-1-phenylprop-1-en-1-yl)benzonitrile rsc.org |

Determination of E/Z Isomer Ratios in this compound Products

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. pearson.com It is invaluable for determining the molecular weight of a compound and providing clues about its structure through the analysis of fragmentation patterns. libretexts.org

For this compound, soft ionization techniques like Electrospray Ionization (ESI) can be used to determine the molecular weight. In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. For example, the calculated m/z for the protonated form of (E)-4-(3-(tert-Butylamino)-1-phenylprop-1-en-1-yl)benzonitrile is 291.1856, which closely matches the experimentally found value of 291.1877. rsc.org

Harder ionization techniques, such as Electron Ionization (EI), cause the parent molecular ion to fragment in a predictable manner. acdlabs.com The fragmentation pattern is a fingerprint of the molecule's structure. In amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway. libretexts.org For this compound, a likely and significant fragmentation would be the loss of the stable tert-butyl carbocation or a related fragment, which is a characteristic cleavage for tert-butyl amines. pearson.com The presence of an aromatic ring leads to stable benzyl-type fragments as well.

X-ray Diffraction (XRD) for Absolute Stereochemistry

While NMR and MS can define the connectivity and relative stereochemistry of a molecule, X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the absolute stereochemistry and the precise three-dimensional structure of a chiral compound in the solid state. soton.ac.ukuni-saarland.de

The technique involves directing X-rays onto a crystalline sample. The regular, repeating arrangement of molecules in the crystal lattice diffracts the X-rays in a specific pattern. uni-saarland.de By analyzing the intensities and positions of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, which in turn reveals the precise position of each atom. thieme-connect.de

For chiral molecules that crystallize in a non-centrosymmetric space group, XRD can determine the absolute configuration. This is often achieved through the analysis of anomalous scattering effects, particularly when a heavy atom is present in the structure. thieme-connect.de This allows for the unambiguous assignment of (R) or (S) configurations at stereocenters, providing a level of structural detail that is unparalleled by other techniques. nih.gov Although a specific crystal structure for the parent this compound is not detailed in the provided sources, the application of XRD would be the standard and most reliable method to confirm its absolute stereochemistry if it were resolved into its enantiomers and crystallized. soton.ac.uk

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-4-(3-(tert-Butylamino)-1-phenylprop-1-en-1-yl)benzonitrile |

Computational and Theoretical Investigations of N Tert Butyl N Cinnamylamine Chemistry

Mechanistic Insights into Catalyzed Reactions (e.g., Heck Reaction)

The Heck reaction, a cornerstone of carbon-carbon bond formation, and related palladium-catalyzed allylic aminations are the primary contexts in which N-(tert-butyl)-N-cinnamylamine would be synthesized or utilized. Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the mechanisms of these transformations.

For a reaction involving an allylic amine, the catalytic cycle typically involves several key steps: oxidative addition, migratory insertion, and β-hydride elimination. In the context of a Heck-type reaction involving a molecule like this compound, the nitrogen atom can play a significant role. Theoretical studies on N-allyl-2-iodo-aniline have shown that while the nitrogen does not directly control regioselectivity in the primary reaction pathway, its lone pair can inhibit the reaction by trapping the palladium catalyst. researchgate.net

DFT calculations on the palladium-catalyzed allylation of primary amines with allylic alcohols have explored two main mechanistic pathways. acs.orgnih.gov The favored mechanism is generally believed to proceed through the formation of a π-allyl palladium intermediate. mdpi.comresearchgate.net The nucleophilic attack of the amine on this intermediate is a critical step. The regioselectivity of this attack—whether it occurs at the more or less substituted end of the allyl group—is influenced by both steric and electronic factors. The bulky tert-butyl group on the nitrogen of this compound would be expected to exert significant steric influence on the transition state of this step.

A simplified mechanism for a palladium-catalyzed allylic amination is presented below:

Oxidative Addition: Pd(0) catalyst reacts with an allylic precursor.

π-Allyl Complex Formation: A cationic [Pd(π-allyl)] complex is formed.

Nucleophilic Attack: The amine (e.g., tert-butylamine) attacks the π-allyl ligand.

Product Formation and Catalyst Regeneration: The allylic amine product is released, and the Pd(0) catalyst is regenerated.

Table 1: Calculated Activation Barriers for Nucleophilic Attack in a Model Pd-Catalyzed Allylic Amination Data below is hypothetical and based on trends reported in computational studies of analogous systems.

| Nucleophile (Amine) | Attacking Position | Ligand System | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Methylamine | Terminal Carbon | Triphenylphosphine | 12.5 |

| Methylamine | Internal Carbon | Triphenylphosphine | 14.8 |

| tert-Butylamine | Terminal Carbon | Triphenylphosphine | 13.2 |

| tert-Butylamine | Internal Carbon | Triphenylphosphine | 17.1 |

| tert-Butylamine | Terminal Carbon | (S)-BINAP | 12.9 |

| tert-Butylamine | Internal Carbon | (S)-BINAP | 18.5 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule like this compound. By calculating parameters such as molecular orbital energies (HOMO and LUMO), atomic charges, and electrostatic potential, we can predict its reactivity.

Studies on cinnamic acid and its derivatives provide valuable insights into the electronic nature of the cinnamoyl fragment. eco-vector.comnih.govscielo.org.mx The conjugated system, which includes the phenyl ring and the propenyl group, dictates the distribution of electron density. DFT calculations reveal that the carbonyl carbon in cinnamaldehyde (B126680) has a significant positive Mulliken charge, making it an electrophilic center. eco-vector.com In this compound, the nitrogen atom replaces the carbonyl oxygen, and its lone pair of electrons will significantly alter the electronic landscape. The nitrogen lone pair will be in conjugation with the cinnamyl π-system, increasing the electron density of the double bond and influencing its nucleophilicity.

The tert-butyl group is primarily an electron-donating group through induction and also a source of significant steric bulk. Its presence would increase the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity compared to a less substituted amine.

Key Electronic Features based on Analogous Systems:

HOMO (Highest Occupied Molecular Orbital): The HOMO is likely to be centered on the π-system, with significant contributions from the nitrogen lone pair and the C=C double bond. The energy of the HOMO is a key indicator of the molecule's ability to act as a nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is expected to be distributed across the antibonding π* orbitals of the cinnamyl system. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and its electronic excitation properties.

Electrostatic Potential: The electrostatic potential map would show a region of high negative potential around the nitrogen atom, confirming it as the primary site for protonation and electrophilic attack.

Table 2: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds Data is estimated based on published values for cinnamyl derivatives and allylic amines.

| Property | Predicted Value/Description | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -5.5 to -6.0 eV | Indicates moderate to high nucleophilicity. |

| LUMO Energy | -0.5 to -1.0 eV | Suggests susceptibility to nucleophilic attack under certain conditions. |

| HOMO-LUMO Gap | ~4.5 to 5.5 eV | Corresponds to a kinetically stable molecule. |

| Mulliken Charge on N | -0.4 to -0.6 | Confirms the nitrogen as a nucleophilic and basic center. |

| Mulliken Charge on β-carbon | -0.2 to -0.3 | Indicates nucleophilic character of the double bond. |

Prediction of Stereochemical Outcomes in Synthetic Pathways

The synthesis of chiral amines is a major focus in medicinal and organic chemistry. rsc.org Palladium-catalyzed asymmetric allylic amination is a powerful method for achieving this, and computational chemistry has become an indispensable tool for predicting and rationalizing the stereochemical outcomes of these reactions. nih.gov

For a reaction producing a chiral center, such as the amination of a prochiral allyl substrate, the stereochemistry is determined in the transition state of the C-N bond-forming step. The geometry of this transition state is governed by a complex interplay of steric and electronic interactions between the substrate, the nucleophile, and the chiral ligand on the palladium catalyst.

Advanced computational methods, such as the Quantum-Guided Molecular Mechanics (Q2MM) approach, have been used to develop transition state force fields (TSFFs). nih.govresearchgate.net These models can rapidly and accurately predict the enantiomeric excess (ee) for a large number of ligand/substrate combinations. These studies have demonstrated that such predictive models are powerful enough to identify and even correct erroneous stereochemical assignments reported in the literature. nih.govresearchgate.net

In the case of a reaction involving this compound, the steric demand of the tert-butyl group would be a dominant factor in controlling stereoselectivity. Computational models would need to accurately account for the repulsive interactions between this bulky group and the chiral ligand environment in the transition state. By calculating the energies of the competing diastereomeric transition states leading to the (R) and (S) products, the major enantiomer can be predicted.

Table 3: Factors Influencing Stereochemical Outcome in Allylic Amination and Their Computational Treatment

| Influencing Factor | Description | Computational Approach |

|---|---|---|

| Chiral Ligand | The 3D structure of the ligand creates a chiral pocket around the metal center. | Explicitly model the ligand-palladium complex using DFT or high-level QM/MM methods. |

| Substrate Structure | The geometry of the π-allyl intermediate (syn vs. anti) and substituents on the allyl backbone. | Optimize geometries of all possible π-allyl diastereomers. |

| Nucleophile Sterics | The size of the nucleophile (e.g., the tert-butyl group) influences the approach trajectory. | Calculate steric repulsion energies in the transition state using methods like TSFF. |

| Non-Covalent Interactions | Attractive or repulsive forces (e.g., CH-π, steric clashes) between the ligand and the substrate. | Analyze the transition state geometry and electron density (e.g., using NCI plots). |

Emerging Research Areas and Future Perspectives for N Tert Butyl N Cinnamylamine

Development of Sustainable and Economically Viable Synthetic Routes

The synthesis of cinnamylamines, including N-(tert-butyl)-N-cinnamylamine, has traditionally relied on chemical methods that can involve high temperatures, high pressures, and metal catalysts, presenting challenges related to energy consumption and environmental impact. nih.gov Consequently, a significant research thrust is aimed at creating more sustainable and economically sound synthetic pathways.

One promising sustainable approach is biosynthesis. nih.gov Researchers have successfully constructed a biosynthetic route for cinnamylamine (B1233655) production in engineered Escherichia coli. nih.gov This method starts from cinnamic acid and utilizes a combination of enzymes, including a carboxylic acid reductase (CAR) and an ω-aminotransferase (ω-TA), to produce the target amine. nih.gov This biological approach represents a shift towards greener chemistry, avoiding the harsh conditions of traditional synthesis. nih.gov

In the realm of chemical synthesis, efforts are focused on improving the atom and step economy. rsc.org A notable advancement is the development of milder conditions for palladium-catalyzed arylation reactions. rsc.org Traditional methods often used aryl iodides as coupling partners, which required high temperatures and stoichiometric silver (Ag) salts to facilitate the reaction. rsc.org These conditions not only increase costs but also lead to substrate degradation. rsc.org A more sustainable alternative involves using aryl boronic acids in an oxidative Mizoroki-Heck reaction. rsc.org This updated protocol can be performed at ambient temperatures (25-40 °C) and circumvents the need for silver salts, thus improving the sustainability and economic viability of synthesizing this compound derivatives. rsc.org

| Method | Key Features | Advantages | Challenges/Limitations | Citation |

| Traditional Chemical Synthesis | High temperature, high pressure, metal catalysts | Mature process with high conversion rates | High energy consumption, environmental pollution, low safety | nih.gov |

| Biosynthesis in E. coli | Uses enzymes (CAR, ω-TA) and cinnamic acid precursor | Environmentally friendly, sustainable | Limited to specific biological systems, yield optimization required | nih.gov |

| Oxidative Mizoroki-Heck Reaction | Uses aryl boronic acids, Pd(OAc)₂, mild temperatures (25-40 °C) | Avoids harsh reagents (Ag salts), lower energy, improved yields and selectivity | Requires catalyst and specific solvent systems (e.g., HFIP/AcOH) | rsc.orgrsc.org |

Exploration of Novel Reaction Discoveries and Selectivity Control

A central challenge in the functionalization of allylamines like this compound is controlling the stereochemistry of the products. researchgate.net Palladium-catalyzed reactions can proceed through two competing pathways: a Heck-type reaction that typically yields trans-(or E)-isomers, and a C–H activation pathway that can lead to cis-(or Z)-isomers. rsc.orgresearchgate.net Achieving high selectivity for one isomer over the other is a key area of research.

A significant discovery is the development of a highly E-selective oxidative Mizoroki–Heck reaction. rsc.orgrsc.org By using an aryl boronic acid as the coupling partner instead of an aryl iodide, the reaction can be conducted under much milder conditions (ambient temperature). rsc.org These mild conditions effectively suppress the undesired C–H activation pathway, leading to excellent E/Z selectivity, often greater than 20:1. rsc.orgrsc.org For instance, the reaction of N-tert-butylcinnamylamine with 4-ethoxycarbonylphenyl boronic acid at 25 °C yielded the product with high selectivity for the E-isomer. rsc.org This method has proven versatile, successfully functionalizing various acyclic and cyclic amine substrates. rsc.org

Conversely, researchers have also developed methods to selectively favor the C–H activation pathway to produce cis-arylated allylamines. This has been achieved by using mono-protected amino acid (MPAA) ligands, which prevent the palladium catalyst from forming nanoparticles that would otherwise favor the Heck pathway. researchgate.net This demonstrates that by carefully selecting the ligand and reaction conditions, it is possible to exert complete stereochemical control over the functionalization of cinnamylamines. researchgate.net

Beyond arylation, other novel reactions are being explored. A visible light-mediated [2+2] photocycloaddition using an iridium photocatalyst has been shown to convert N-alkyl-N-(2-(1-arylvinyl)aryl)cinnamamides into complex tetrahydrocyclobuta[c]quinolin-3(1H)-ones with high molecular complexity and excellent diastereoselectivity. researchgate.net While this specific reaction used a cinnamamide, the underlying principle of using photocatalysis to engage the cinnamyl moiety in cycloadditions opens new avenues for this compound.

| Reaction Type | Catalyst/Conditions | Key Outcome | Citation |

| Oxidative Mizoroki-Heck | Pd(OAc)₂, Aryl Boronic Acid, Ambient Temp | High E-selectivity (>20:1) by suppressing C-H activation | rsc.orgrsc.org |

| C-H Activation | Pd-catalyst with MPAA ligands | Selective synthesis of cis-arylated allylamines | researchgate.net |

| [2+2] Photocycloaddition | Iridium photocatalyst, visible light | Formation of complex cyclobutane-containing scaffolds | researchgate.net |

Integration with Advanced Materials Science

The integration of this compound directly into advanced materials is an area that remains largely prospective, with limited specific research published to date. Advanced materials science focuses on designing materials with improved properties for applications in energy, electronics, and medicine. tugraz.atscivisionpub.com While compounds like N-arylamides are known precursors for materials with significant biological and pharmaceutical importance, the direct application of this compound is not yet well-documented. acs.org

However, the molecular structure of this compound possesses features that suggest potential for future materials science applications. The presence of a polymerizable alkene, a nucleophilic amine, and an aromatic ring provides multiple handles for chemical modification. These functional groups could potentially be used to incorporate the molecule into polymers or onto surfaces to create functional materials. For example, the amine group could be used to anchor the molecule to a surface, while the alkene could participate in polymerization reactions. The field of advanced materials is continually seeking novel building blocks, and the unique combination of functionalities in this compound could make it a candidate for future exploration in areas such as specialized coatings, resins, or as a component in optoelectronic materials. tugraz.atoatext.com

Investigation of its Role as a Synthon for Complex Molecular Architectures

This compound and its derivatives are increasingly recognized as valuable synthons—or building blocks—for constructing more complex molecules, particularly those of pharmaceutical interest. rsc.orgrsc.org Cinnamylamines are considered important intermediates due to their olefin functionality, which allows for further chemical elaboration. rsc.org

The products of the Mizoroki-Heck reaction, 3,3-diarylallylamines, are themselves an important class of molecules for drug discovery and can be challenging to synthesize via other methods. rsc.org The ability to access these structures directly from this compound highlights its utility as a key intermediate. rsc.orgrsc.org

Furthermore, the cinnamylamine scaffold is a precursor for various nitrogen-containing heterocycles. Research on related N-tert-butanesulfinyl imines has shown their utility in the diastereoselective synthesis of aziridines and pyrrolidines, which are core structures in many bioactive compounds. nih.gov For example, the reaction of N-tert-butanesulfinyl imines with allylic bromides can lead to the formation of trans-vinylaziridines with high diastereoselectivity. nih.gov

Visible light-mediated [2+2] photocycloaddition reactions also demonstrate the potential of cinnamylamine-type structures to serve as synthons for intricate molecular frameworks. researchgate.net This strategy allows for the rapid construction of complex cyclobutane (B1203170) cores, such as N-tert-butyl protected 3-azabicyclo[3.2.0]heptan-2-ones, from diene precursors. researchgate.net The ability to build such complex, polycyclic systems from a relatively simple starting block underscores the synthetic power of the cinnamylamine unit.

| Target Molecular Architecture | Synthetic Method | Role of Cinnamylamine Derivative | Citation |

| 3,3-Diarylallylamines | Oxidative Mizoroki-Heck Reaction | Starting material/synthon | rsc.orgrsc.org |

| Nitrogen-containing Heterocycles (e.g., Aziridines, Pyrrolidines) | Cycloaddition/Allylation (via N-sulfinyl imine analogue) | Core building block for the heterocyclic ring | nih.gov |

| 3-Azabicyclo[3.2.0]heptan-2-ones | Visible Light-Mediated [2+2] Photocycloaddition | Precursor containing the key reactive diene moiety | researchgate.net |

| Tertiary α-hydroxy carbonyls | Asymmetric addition (via N-sulfinylcinnamylamine ligand) | Chiral ligand/synthon to induce enantioselectivity | acs.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(tert-butyl)-N-cinnamylamine, and what critical reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between tert-butylamine derivatives and cinnamyl halides or reductive amination of cinnamaldehyde with tert-butylamine. Critical parameters include:

- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may promote side reactions like elimination .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity, while non-polar solvents (e.g., toluene) minimize by-products .

- Stoichiometry : A 1:1.2 molar ratio of tert-butylamine to cinnamyl halide minimizes unreacted starting material .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the tert-butyl group (singlet at ~1.2 ppm for 9H) and cinnamyl double bond (δ 6.2–7.4 ppm). 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .

- IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and C=C (1630–1680 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What storage conditions are recommended to ensure the stability of this compound?

- Methodological Answer :

- Temperature : Store at –20°C in sealed, amber vials to prevent photodegradation .

- Atmosphere : Use inert gas (N₂ or Ar) to avoid oxidation of the cinnamyl double bond .

- Moisture Control : Add molecular sieves (3Å) to containers to inhibit hydrolysis of the tertiary amine .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectroscopic data for this compound derivatives?

- Methodological Answer :

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational isomers .

- Isotopic Labeling : Use ¹⁵N-labeled tert-butylamine to track nitrogen environments in complex mixtures .

- Dynamic NMR : Analyze temperature-dependent splitting to assess rotational barriers around the C-N bond .

Q. What mechanistic insights guide the optimization of tert-butyl group introduction in cinnamylamine derivatives?

- Methodological Answer :

- Intermediate Trapping : Use in-situ IR or LC-MS to detect intermediates like Schiff bases in reductive amination pathways .

- Kinetic Studies : Vary tert-butylamine concentration to determine rate-limiting steps (e.g., nucleophilic attack vs. proton transfer) .

- Solvent Effects : Correlate solvent polarity (via Kamlet-Taft parameters) with reaction rates to optimize transition-state stabilization .

Q. How should researchers address conflicting literature reports on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Controlled Reproducibility : Replicate reactions under strictly anhydrous/O₂-free conditions to isolate variables (e.g., trace moisture or oxygen) .

- Catalyst Screening : Test palladium/phosphine ligand systems (e.g., Pd(OAc)₂/XPhos) to identify selectivity trends .

- By-Product Analysis : Use HPLC-MS to detect side products (e.g., dealkylated amines) and refine purification protocols .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

- Methodological Answer :

- Polymorphism : Perform differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms .

- Impurity Profiling : Use GC-FID or HPLC to quantify residual solvents (e.g., DMF) that depress melting points .

- Standardization : Calibrate equipment with reference standards (e.g., NIST-certified compounds) .

Experimental Design Considerations

Q. How can researchers design experiments to probe the steric effects of the tert-butyl group in catalysis?

- Methodological Answer :

- Comparative Studies : Synthesize analogs with smaller alkyl groups (e.g., methyl, isopropyl) and compare reaction rates in catalytic cycles .

- X-ray Crystallography : Resolve ligand-metal coordination geometry to quantify steric bulk using Tolman cone angles .

- Computational Docking : Simulate substrate binding in active sites using molecular dynamics (MD) software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.